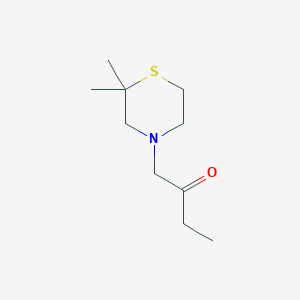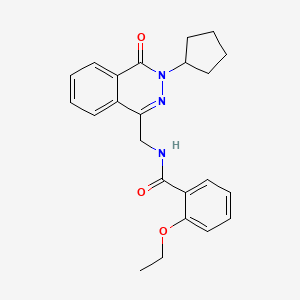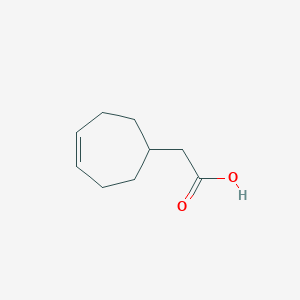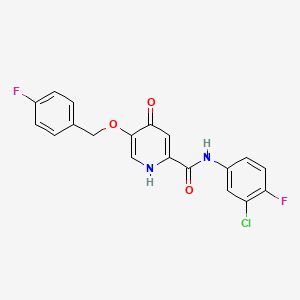
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one” is a chemical compound with the IUPAC name 1-(2,2-dimethylthiomorpholino)butan-2-one . It has a molecular weight of 201.33 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.33 . It is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Natural Sources and Bioactivities
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one, due to its structural complexity and specificity, does not directly appear in the reviewed scientific literature. However, the exploration of similar compounds, particularly those involving morpholine derivatives and their bioactivities, has been extensive. For example, the study of natural sources and bioactivities of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs provides insight into the toxic secondary metabolites produced by various organisms. These compounds, including morpholine derivatives, exhibit potent toxicity and have been identified across a broad spectrum of species. The bioactive properties of such compounds, including their autotoxicity and potential regulatory functions within producing organisms, underscore the diverse applications and implications of related chemical structures in scientific research (Zhao et al., 2020).
Ethylene Dimerization and Alphabutol Optimization
The production processes of Butene-1, where ethylene dimerization plays a crucial role, highlight the importance of optimizing chemical processes using catalysts. Alphabutol technology, in particular, is focused on enhancing the selectivity of Butene-1 from ethylene, addressing operational challenges such as fouling in chemical reactors. This research emphasizes the potential applications of chemical compounds in industrial processes and the ongoing need for innovation in chemical synthesis and production methodologies (Alenezi et al., 2019).
Biomedical Applications of Phosphorus-containing Polymers
Phosphorus-containing organic materials, including those related to morpholine derivatives, have garnered interest for their biocompatibility and potential in biomedical applications. Research has demonstrated the effectiveness of these materials in dentistry, regenerative medicine, and drug delivery. The focus on the biomimetic structure of these compounds, such as the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, highlights the potential for morpholine derivatives and similar compounds in creating advanced materials for medical applications (Monge et al., 2011).
Environmental Remediation and Heavy Metal Adsorption
Studies on the adsorption of heavy metals using natural and modified clays emphasize the environmental applications of chemical compounds in remediation efforts. The modification of clays to enhance their adsorption capacity for toxic metals involves chemical processes that could be informed by the study of compounds such as 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one. Such research underscores the importance of chemical engineering in environmental protection and the potential for innovative solutions to pollution and contamination (Bhattacharyya & Gupta, 2008).
Safety And Hazards
The compound has been classified with the hazard statements H302, H312, H315, H318, H332, H335 . These indicate that it can be harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXMDUVAENPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1CCSC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one | |
CAS RN |
1595574-27-8 |
Source


|
| Record name | 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)
![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)


![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)





![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)
![7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide](/img/structure/B2694129.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)
